![molecular formula C19H21N5O3S B3000452 3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034353-83-6](/img/structure/B3000452.png)
3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a thieno[3,2-d]pyrimidine core, a piperidine ring, and a tetrahydro-1H-indazole moiety. These structural motifs are commonly found in compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related thieno[2,3-d]pyrimidine derivatives has been reported in the literature. For instance, a thieno[2,3-d]pyrimidine derivative with an imidazolidinedione moiety was synthesized by reacting a methanediamine precursor with oxalyl chloride in the presence of pyridine, yielding a 66% yield . Similarly, 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives were prepared through treatment of chloro-substituted uracil with ethyl 2-mercaptoacetate and base . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate indazole and piperidine substituents at the relevant positions.
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is characterized by a fused ring system that can influence the electronic distribution and conformational stability of the molecule. The presence of a piperidine ring, which is a common feature in bioactive molecules, may impart flexibility and contribute to the binding affinity of the compound to biological targets. The indazole moiety is a bicyclic system that can engage in pi-stacking interactions and hydrogen bonding, potentially enhancing the compound's pharmacological profile .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution and alkylation, to introduce different substituents that modulate their biological activity . The reactivity of the compound may be influenced by the presence of the piperidine and indazole groups, which can affect the electron density and steric hindrance around the reactive sites. These chemical reactions are crucial for the structural optimization of the compound for potential therapeutic use.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The fused ring system of thieno[3,2-d]pyrimidine provides a planar and rigid framework that can affect solubility and permeability. The piperidine and indazole groups may contribute to the basicity, lipophilicity, and overall molecular flexibility. These properties are important for the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
- The compound has been used in the synthesis of angular and linear isoindole derivatives, as demonstrated in the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid. This led to the formation of angular (±)-7,7a-dihydropyrido[3",2":4',5']thieno[2',3':5,6]pyrimido[2,1-a]isoindole-6,12-diones. These derivatives were studied using X-ray structural analysis and dynamic NMR to understand their molecular rotation mechanisms (Vasilin et al., 2015).
Biological Activity and Pharmacological Potential
- Pyrimidine derivatives of this compound, such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, have been synthesized from β-hydroxy- or β-mercapto-α-amino acid esters. These derivatives are notable for their potential in creating biologically active compounds, although specific applications are not detailed in the study (Badr et al., 1981).
Heterocyclic Compound Synthesis
- The compound is involved in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of thienopyrimidines and fused thienopyrimidines with broad biological activities. These compounds were synthesized by reacting enaminonitrile with different reagents, leading to a range of derivatives with potential biological applications (Azab, 2008).
Crystal Structure and Bonding Studies
- The compound has been studied in salt-type adducts for its crystal structure. For example, a study on the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine revealed intricate details about the hydrogen bonding and crystal structure of these compounds (Orozco et al., 2009).
Exploration of Antihypertensive Effects
- Thienopyrimidinedione derivatives, including those related to the compound , have been evaluated for their antihypertensive effects. These studies indicate the potential of thienopyrimidine-2,4-diones as potent oral antihypertensive agents (Russell et al., 1988).
Wirkmechanismus
Safety and Hazards
Safety and hazards associated with indazole-containing compounds can vary depending on the specific compound. For example, the compound “4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid” has been classified with the signal word “Warning” and hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)piperidin-4-yl]-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c25-17(15-12-3-1-2-4-13(12)21-22-15)23-8-5-11(6-9-23)24-18(26)16-14(7-10-28-16)20-19(24)27/h7,10-11H,1-6,8-9H2,(H,20,27)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTJYAZCWDFKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

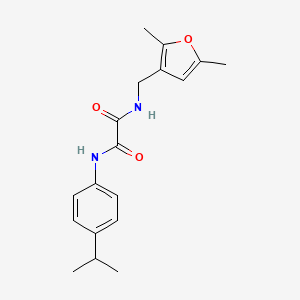
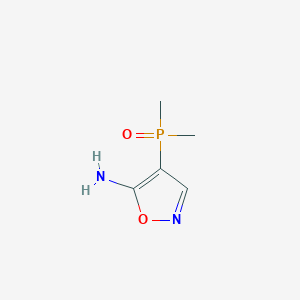
![N-[(1-Methyl-2-oxo-3H-indol-5-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000375.png)
![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

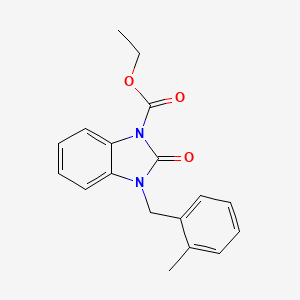
![1-(4-Chloro-3-nitrobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3000379.png)

![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)
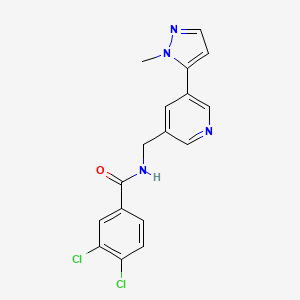
![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)
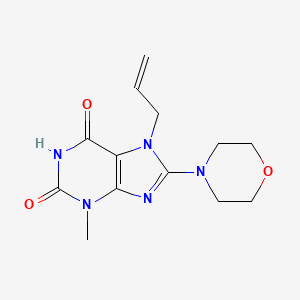
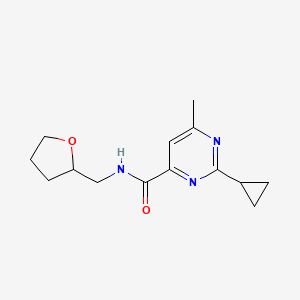
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3000391.png)